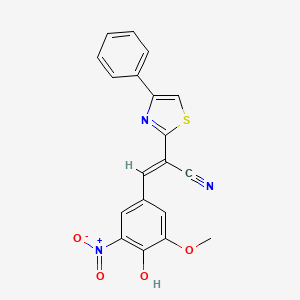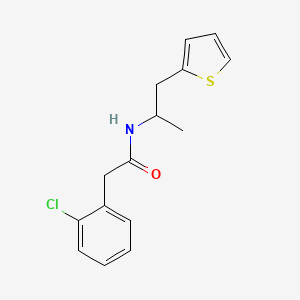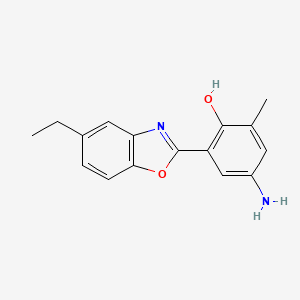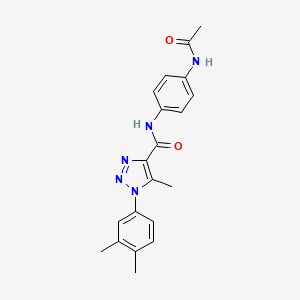![molecular formula C14H21N3 B2603042 1-[2-(diethylamino)ethyl]-1H-indol-5-amine CAS No. 689300-12-7](/img/structure/B2603042.png)
1-[2-(diethylamino)ethyl]-1H-indol-5-amine
Vue d'ensemble
Description
“1-[2-(diethylamino)ethyl]-1H-indol-5-amine” is a chemical compound with the CAS Number: 689300-12-7 . It has a molecular weight of 231.34 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “1-[2-(diethylamino)ethyl]-1H-indol-5-amine” is 1S/C14H21N3/c1-3-16(4-2)9-10-17-8-7-12-11-13(15)5-6-14(12)17/h5-8,11H,3-4,9-10,15H2,1-2H3 . The InChI Key is MTSAYXKCMXEULK-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “1-[2-(diethylamino)ethyl]-1H-indol-5-amine” are not available, a related compound, 4-amino-N-[2-(diethylamino)ethyl] benzamide tetraphenylborate, was synthesized through an ion-associate reaction .Physical And Chemical Properties Analysis
“1-[2-(diethylamino)ethyl]-1H-indol-5-amine” is a powder that is stored at room temperature .Applications De Recherche Scientifique
1. Tuning the Cloud-Point and Flocculation Temperature of Polymeric Nanoparticles This compound has been used in the synthesis of poly(2-(diethylamino)ethyl methacrylate)-based nanoparticles. The tertiary amine groups of the compound were utilized as functional handles to modify the core-forming block chemistry. This modification allowed for tuning both the cloud-point temperature (TCP) and flocculation temperature (TCFT) of these particles . This has potential applications in drug delivery, sensing, and oil/lubricant viscosity modification .
pH-Responsive Polymer Brushes
The compound has been used in the synthesis of pH-responsive poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) brushes anchored on hollow mesoporous silica nanoparticles. The size of these nanoparticles decreased from approximately 950 nm in acidic media to approximately 500 nm in basic media due to the deprotonation of the tertiary amine in the PDEAEMA . This has potential applications in drug delivery systems, specifically for anticancer therapy .
Emulsion Copolymerization
The compound has been used in the emulsion copolymerization of 2-(diethylamino)ethyl methacrylate (DEAEMA) and ethylene glycol dimethacrylate (EGDMA). This process yielded the in situ formation of the targeted cross-linked polymers .
Surface Modification
The halogen group on the surface of PDEAMA brushes was successfully derivatized with glucosamine, as confirmed by XPS . This modification has potential applications in the development of smart nanocarriers for drug delivery .
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound include H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
Propriétés
IUPAC Name |
1-[2-(diethylamino)ethyl]indol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-3-16(4-2)9-10-17-8-7-12-11-13(15)5-6-14(12)17/h5-8,11H,3-4,9-10,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSAYXKCMXEULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C=CC2=C1C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(diethylamino)ethyl]-1H-indol-5-amine | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2602959.png)
![4-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602960.png)

![2-Chloro-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B2602963.png)



![N-{3-[benzyl(methyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2602971.png)



![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2602979.png)

